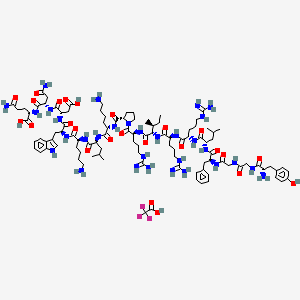

Dinorphin A Trifluoroacetic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dynorphin A (trifluoroacetate salt) is an endogenous opioid peptide that acts as a potent agonist for kappa opioid receptors. It is derived from the cleavage of prodynorphin and is widely distributed in the central nervous system. This compound is known for its role in modulating pain, stress, and emotional responses .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dynorphin A (Trifluoressigsäuresalz) wird typischerweise durch Festphasenpeptidsynthese (SPPS) synthetisiert. Dieses Verfahren beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Trifluoressigsäuresalzform wird durch Behandlung des Peptids mit Trifluoressigsäure erhalten, die das Peptid vom Harz spaltet und Schutzgruppen entfernt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Dynorphin A (Trifluoressigsäuresalz) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Ausbeute zu steigern. Der Reinigungsprozess beinhaltet Hochleistungsflüssigchromatographie (HPLC), um einen hohen Reinheitsgrad zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dynorphin A (Trifluoressigsäuresalz) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen beteiligt sein, insbesondere unter Beteiligung seiner Aminosäurereste .

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und N-Hydroxysuccinimid (NHS) werden üblicherweise verwendet.

Spaltung vom Harz: Trifluoressigsäure wird verwendet, um das Peptid vom festen Träger zu spalten.

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) werden eingesetzt.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Peptid selbst, wobei die Modifikationen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien abhängen .

Wissenschaftliche Forschungsanwendungen

Dynorphin A (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und -modifikationstechniken verwendet.

Biologie: Wird hinsichtlich seiner Rolle in der Neurotransmission und Neuropeptidsignalisierung untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Schmerztherapie, Suchtbehandlung und affektiven Störungen untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Opioidrezeptoren abzielen

5. Wirkmechanismus

Dynorphin A (Trifluoressigsäuresalz) entfaltet seine Wirkungen durch Bindung an Kappa-Opioidrezeptoren im zentralen Nervensystem. Diese Bindung führt zur Aktivierung von G-Protein-gekoppelten Rezeptor-Signalwegen, was zur Hemmung der Adenylatcyclase-Aktivität und einer Abnahme der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Diese Kaskade moduliert letztendlich die Neurotransmitterfreisetzung und die neuronale Erregbarkeit .

Ähnliche Verbindungen:

Dynorphin B: Ein weiteres endogenes Opioidpeptid mit ähnlicher Rezeptoraffinität, aber unterschiedlicher Sequenz und physiologischen Wirkungen.

Beta-Endorphin: Ein Peptid mit hoher Affinität für Mu-Opioidrezeptoren, das sich in seiner Rezeptorselektivität und seinen Wirkungen unterscheidet.

Enkephaline: Kürzere Opioidpeptide, die hauptsächlich auf Delta-Opioidrezeptoren abzielen

Eindeutigkeit: Dynorphin A (Trifluoressigsäuresalz) ist einzigartig aufgrund seiner hohen Potenz und Selektivität für Kappa-Opioidrezeptoren. Seine Fähigkeit, Schmerz- und Stressreaktionen zu modulieren, macht es zu einer wertvollen Verbindung für Forschungs- und potenzielle therapeutische Anwendungen .

Wirkmechanismus

Dynorphin A (trifluoroacetate salt) exerts its effects by binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor signaling pathways, resulting in the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately modulates neurotransmitter release and neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Dynorphin B: Another endogenous opioid peptide with similar receptor affinity but different sequence and physiological effects.

Beta-Endorphin: A peptide with high affinity for mu opioid receptors, differing in its receptor selectivity and effects.

Enkephalins: Shorter opioid peptides that primarily target delta opioid receptors

Uniqueness: Dynorphin A (trifluoroacetate salt) is unique due to its high potency and selectivity for kappa opioid receptors. Its ability to modulate pain and stress responses makes it a valuable compound for both research and potential therapeutic applications .

Eigenschaften

Molekularformel |

C101H156F3N31O25 |

|---|---|

Molekulargewicht |

2261.5 g/mol |

IUPAC-Name |

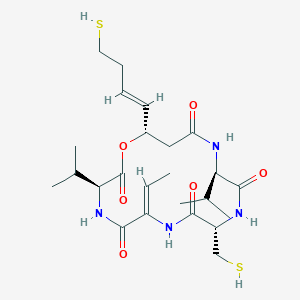

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C99H155N31O23.C2HF3O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;3-2(4,5)1(6)7/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1 |

InChI-Schlüssel |

PEPHTYRSGTZPQI-XKTGBWIYSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)